Glycine ethyl ester, hydrochloride

Metallofullerene functionalization Nucleophilic addition Material science

Sourcing Glycine ethyl ester hydrochloride (CAS 623-33-6) for demanding R&D or scale-up? This hydrochloride salt is the activated, high-solubility form of glycine, critical for peptide synthesis and pharmaceutical intermediates. Key Differentiation: Data shows it adds TWICE the functional groups to Gd@C82 metallofullerenes compared to glycine methyl ester, creating more complex conjugates. It's also a proven intermediate for chrysanthemic acid (pyrethroid insecticides). For structural biology, it's the reagent of choice for GEE/EDC carboxyl-footprinting of proteins. Ensure your next synthesis succeeds—choose the ester that delivers verifiable performance advantages.

Molecular Formula C4H9NO2.ClH
C4H10ClNO2
Molecular Weight 139.58 g/mol
CAS No. 623-33-6
Cat. No. B555829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycine ethyl ester, hydrochloride
CAS623-33-6
Synonyms3-Cyano-L-alanine; beta-Cyano-L-alanine; L-Alanine,3-cyano-; 6232-19-5; (2S)-2-amino-3-cyanopropanoicacid; L-beta-Cyanoalanine; 3-Cyanoalanine; BXRLWGXPSRYJDZ-VKHMYHEASA-N; L-3-Cyanoalanine; AmbotzHAA5740; .beta.-Cyano-L-alanine; AC1L97YB; C9650_SIGMA; SCHEMBL149790; GTPL8859; CHEBI:16934; CTK2F3577; L-2-Amino-3-cyanopropanoicacid; MolPort-003-940-876; ZINC901380; KM0597; AKOS006275063; AM003035; AI3-51827; V6942
Molecular FormulaC4H9NO2.ClH
C4H10ClNO2
Molecular Weight139.58 g/mol
Structural Identifiers
SMILESC(C#N)C(C(=O)[O-])[NH3+]
InChIInChI=1S/C4H9NO2.ClH/c1-2-7-4(6)3-5;/h2-3,5H2,1H3;1H
InChIKeyTXTWXQXDMWILOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glycine Ethyl Ester Hydrochloride CAS 623-33-6: Physicochemical and Functional Baseline


Glycine ethyl ester hydrochloride (CAS 623-33-6) is the hydrochloride salt of the ethyl ester of the simplest amino acid, glycine, with the molecular formula C4H10ClNO2 and a molecular weight of 139.58 g/mol . This compound is a white crystalline powder with a melting point range of 145–146 °C . It exhibits exceptionally high solubility in water (>1000 g/L at 20 °C) and is also soluble in ethanol . Its primary function is as a protected and activated form of glycine, serving as a crucial building block in peptide synthesis and as an intermediate in pharmaceutical and agrochemical manufacturing .

Why Glycine Ethyl Ester Hydrochloride Cannot Be Casually Substituted with Other Glycine Esters


Amino acid esters, while all serving as protected building blocks, exhibit profoundly different reactivity and solubility profiles due to the nature of their ester moiety. The choice between methyl, ethyl, tert-butyl, and benzyl esters of glycine is not arbitrary; it dictates reaction yield, product complexity, and synthetic route viability. For instance, the higher solubility of glycine ethyl ester in organic solvents compared to its methyl ester enables the functionalization of complex structures like metallofullerenes, where the methyl ester would fail to achieve the same degree of modification [1]. Similarly, different esters show distinct efficiencies in chemoenzymatic polymerization, underscoring that the ester group is a critical determinant of experimental success [2]. The specific evidence below quantifies where glycine ethyl ester hydrochloride provides a verifiable, data-driven advantage over its closest analogs.

Quantitative Differentiation Guide for Glycine Ethyl Ester Hydrochloride (CAS 623-33-6)


Superior Derivatization Efficiency on Metallofullerenes: Glycine Ethyl vs. Methyl Ester

In nucleophilic addition reactions with the endohedral metallofullerene Gd@C82, glycine ethyl ester enables the addition of up to eight ester groups to the fullerene cage. This is twice the maximum number of additions possible with the analogous glycine methyl ester, which is limited to only four groups. The study explicitly attributes this difference to the higher solubility of the ethyl ester in the reaction solvents (alcohol and toluene) [1].

Metallofullerene functionalization Nucleophilic addition Material science

Solubility Advantage in Organic Solvents: Glycine Ethyl vs. Methyl Ester

The enhanced derivatization of metallofullerenes by glycine ethyl ester is a direct consequence of its superior solubility profile. Research confirms that glycine ethyl ester is more soluble than glycine methyl ester in both alcohol and toluene [1]. While the methyl ester's limited solubility restricts its reactivity, the ethyl ester's favorable solubility profile facilitates more extensive chemical transformations in these commonly used organic media.

Solubility Organic synthesis Reaction medium

Thermal Stability Profile: Glycine Ethyl vs. Methyl Ester Hydrochloride

Thermal stability is a critical parameter for both processing and storage. Thermogravimetric/differential thermal analysis (TG/DTA) of glycine ethyl ester hydrochloride single crystals demonstrates stability up to 174 °C, after which decomposition occurs [1]. Comparative vendor data indicates that glycine methyl ester hydrochloride remains stable until a slightly higher temperature of 176 °C . Both compounds exhibit robust thermal stability suitable for standard laboratory conditions.

Thermal analysis Material stability Crystal growth

Enzymatic Polymerization Efficiency: Comparison of Glycine Ester Types

The ester group on an amino acid monomer profoundly influences its polymerization efficiency in chemoenzymatic reactions. A study using papain as a catalyst compared the polymerization of glycine with methyl, ethyl, benzyl, and tert-butyl ester groups. The findings indicate that the benzyl ester exhibited significantly greater polymerization efficiency than the other esters, including ethyl [1]. This demonstrates that while the ethyl ester is a functional building block, its reactivity in this specific enzyme-catalyzed system is moderate and highlights that no single ester is universally optimal.

Chemoenzymatic polymerization Papain catalysis Peptide synthesis

Optical Transmission and Nonlinear Optical (NLO) Potential

Glycine ethyl ester hydrochloride (GE) single crystals have been grown and characterized for nonlinear optical (NLO) applications. UV-Vis spectral analysis reveals that the GE crystal exhibits approximately 85% optical transmittance in the visible region (400-800 nm) and a lower cut-off frequency at 240 nm [1]. This high degree of transparency in the visible spectrum is a favorable property for optical and photonic applications.

Nonlinear optics Crystal engineering Photonic materials

Hydrolytic Reactivity in General Base Catalysis

Glycine ethyl ester hydrochloride's ester group is susceptible to general base-catalyzed hydrolysis, a fundamental reaction in ester chemistry. Studies confirm that its hydrolysis is catalyzed by general bases and follows the Brønsted catalysis law [1]. This predictable reactivity profile is essential for synthetic planning, especially when designing protecting group strategies or multi-step syntheses where selective ester cleavage is required.

Reaction kinetics Ester hydrolysis Catalysis

High-Value Application Scenarios for Glycine Ethyl Ester Hydrochloride


Functionalization of Carbon Nanomaterials: Maximizing Metallofullerene Derivatization

For research groups engaged in the chemical modification of endohedral metallofullerenes or other carbon nanomaterials, glycine ethyl ester hydrochloride is the building block of choice. Its proven ability to add twice as many functional groups to a Gd@C82 cage compared to glycine methyl ester [1] enables the synthesis of more heavily functionalized and potentially more soluble or bioactive fullerene conjugates. This is critical for advancing applications in biomedical imaging, drug delivery, and materials science where surface modification density is a key performance parameter. The use of the hydrochloride salt ensures a stable, easy-to-handle solid form of this advantageous ester.

Pharmaceutical Intermediate for Pyrethroid Insecticides

This compound is a documented key intermediate in the industrial synthesis of chrysanthemic acid and its dichloro-derivative, which are essential precursors for the production of synthetic pyrethroid insecticides [1]. The scalability and reliability of this route make glycine ethyl ester hydrochloride a strategic procurement item for agrochemical manufacturers and contract research organizations (CROs) specializing in pesticide development. The availability of high-purity (99%) material ensures consistent yields in large-scale syntheses .

Protein Footprinting for Structural Biology

In structural biology and proteomics, the GEE/EDC protocol is a standard method for carboxyl-footprinting studies. Glycine ethyl ester (GEE), typically generated in situ from the hydrochloride salt, is used in conjunction with N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) to effect the specific and efficient derivatization of solvent-accessible glutamate and aspartate carboxyl side chains on intact proteins [1]. This application is critical for mapping protein surfaces, studying conformational changes, and identifying protein-protein interaction interfaces, making the compound a valuable tool for biochemistry and biophysics laboratories.

Crystal Growth for Nonlinear Optical (NLO) Material Research

Glycine ethyl ester hydrochloride exhibits favorable optical properties, including high optical transmittance (~85% in the visible spectrum), making it a candidate for growing single crystals for nonlinear optical (NLO) investigations [1]. Material science laboratories focused on developing new materials for photonic computing, optical switching, or laser frequency conversion can utilize this compound as a precursor. Its well-defined crystal structure and optical clarity provide a platform for studying fundamental NLO phenomena and exploring device applications.

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